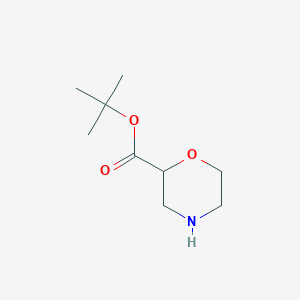

Tert-butyl morpholine-2-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl morpholine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-9(2,3)13-8(11)7-6-10-4-5-12-7/h7,10H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIVVMBFFZUTYIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CNCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1248936-60-8 | |

| Record name | tert-butyl morpholine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Tert-butyl morpholine-2-carboxylate" chemical properties

An In-depth Technical Guide to tert-Butyl morpholine-2-carboxylate

Foreword: The Strategic Value of Heterocyclic Scaffolds

In the landscape of modern drug discovery, the morpholine ring stands out as a privileged scaffold. Its unique physicochemical properties—a blend of hydrophilicity conferred by the ether oxygen, a basic nitrogen center for salt formation, and a stable, flexible chair conformation—make it an invaluable component in designing molecules with favorable pharmacokinetic profiles.[1] The ability of the morpholine moiety to improve aqueous solubility, enhance blood-brain barrier permeability, and serve as a versatile synthetic handle has cemented its role in numerous approved therapeutics, including the antidepressant Reboxetine and the antiemetic Aprepitant.[1][2]

This guide focuses on a key building block for introducing this powerful scaffold: This compound . As a protected, chiral amino acid analogue, this compound provides medicinal chemists with a robust and versatile tool for strategic molecular design. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen and the tert-butyl ester on the carboxylic acid offer orthogonal deprotection strategies, allowing for precise, sequential modifications. This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and application, offering field-proven insights for researchers and drug development professionals.

Core Physicochemical and Structural Properties

Understanding the fundamental properties of a building block is paramount to its effective use in synthesis and process development. While experimentally determined data for this compound is not widely published, its properties can be reliably predicted through computational analysis and comparison with closely related analogues.

Structural and Molecular Data

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | 2-Morpholinecarboxylic acid, 1,1-dimethylethyl ester | [3] |

| CAS Number | 1248936-60-8 | [3] |

| Molecular Formula | C₉H₁₇NO₃ | [3] |

| Molecular Weight | 187.24 g/mol | [3] |

| Appearance | Expected to be a solid or oil | [4] |

Computed Physicochemical Properties

These values are critical for predicting the molecule's behavior in reaction solvents, extraction protocols, and chromatographic purification.

| Property | Computed Value | Significance in Drug Development |

| Topological Polar Surface Area (TPSA) | 47.56 Ų | Indicates good potential for cell permeability and oral bioavailability. |

| LogP (Octanol-Water Partition Coeff.) | 0.3165 | Suggests a balanced lipophilicity/hydrophilicity profile. |

| Hydrogen Bond Acceptors | 4 | Provides sites for interaction with biological targets. |

| Hydrogen Bond Donors | 1 | The N-H bond allows for key hydrogen-bonding interactions. |

| Rotatable Bonds | 1 | Low number of rotatable bonds suggests conformational rigidity, which can be advantageous for binding affinity. |

(Data sourced from ChemScene[3])

Synthesis and Chemical Reactivity

The utility of this compound stems from its predictable synthesis and reactivity, centered around the strategic use of its protecting groups.

Synthetic Strategy: A Logic-Driven Approach

A robust and scalable synthesis is crucial for any building block intended for drug development. While multiple routes to the morpholine core exist, a common and reliable strategy involves the cyclization of an amino alcohol precursor, followed by protection and functional group manipulation. An operationally simple approach starting from readily available materials is often preferred.[5]

The following workflow outlines a logical and field-proven pathway to the title compound, starting from its corresponding carboxylic acid, which itself can be synthesized from precursors like epichlorohydrin.[5]

Caption: Synthetic and reactivity workflow for this compound.

Experimental Protocol: Synthesis via Esterification

This protocol describes the final esterification step. The causality for this choice rests on the high efficiency and mild conditions associated with using di-tert-butyl dicarbonate ((Boc)₂O) as a source of the tert-butyl group for ester formation, which is particularly suitable for sensitive molecules.[6]

Objective: To synthesize this compound from N-Boc-morpholine-2-carboxylic acid.

Materials:

-

N-Boc-morpholine-2-carboxylic acid (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.5 eq)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-morpholine-2-carboxylic acid (1.0 eq).

-

Solvent Addition: Dissolve the starting material in anhydrous DCM.

-

Reagent Addition: Add DMAP (0.1 eq) to the solution, followed by the slow, portion-wise addition of (Boc)₂O (1.5 eq). Rationale: The catalytic amount of DMAP activates the anhydride, facilitating the nucleophilic attack by the carboxylate.

-

Reaction Monitoring: Stir the reaction at room temperature. Effervescence (CO₂ evolution) should be observed. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Rationale: The aqueous washes remove unreacted starting materials, DMAP, and byproducts.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.

Self-Validation: The purity of the final compound must be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the absence of starting materials and byproducts.

Applications in Medicinal Chemistry and Drug Design

The strategic incorporation of the morpholine scaffold is a well-established tactic for optimizing drug-like properties.[1] this compound is a quintessential building block for this purpose.

Role as a Privileged Scaffold

The value of this molecule lies in its ability to introduce the morpholine heterocycle into a target molecule in a controlled manner. The logic is illustrated below:

Caption: Relationship between structural features and drug discovery advantages.

Integration into Drug Candidates

This building block is primarily used in the synthesis of complex molecules targeting a range of biological systems, particularly within the central nervous system (CNS).[1][7] Its adaptable nature allows for easy modification and incorporation into larger structures through peptide coupling or other bond-forming reactions after appropriate deprotection.[7] For example, after deprotection of the amine, the resulting secondary amine can be alkylated or acylated. Alternatively, removal of the ester can provide a carboxylic acid for amide bond formation. This versatility makes it a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders and in the development of enzyme inhibitors.[7]

Analytical and Spectroscopic Characterization

Rigorous characterization is essential for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation of this molecule.

-

¹H NMR: The spectrum is expected to show distinct signals for the tert-butyl group (a sharp singlet at ~1.5 ppm integrating to 9H), and complex multiplets for the diastereotopic protons of the morpholine ring (typically in the 2.5-4.0 ppm region). The proton at the C2 position will appear as a distinct multiplet.

-

¹³C NMR: Key expected signals include the quaternary carbons of the tert-butyl group, the carbonyl carbon of the ester (~170 ppm), and the carbons of the morpholine ring. The presence of the tert-butyl group provides a particularly sharp and intense signal, which can be useful as an internal reference.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

-

C=O Stretch: A strong, sharp absorption band is expected in the region of 1730-1750 cm⁻¹ , characteristic of the ester carbonyl group.

-

C-O Stretch: Bands corresponding to the C-O stretching of the ester and the ether linkages within the morpholine ring are expected in the 1100-1300 cm⁻¹ region.

-

N-H Stretch: A moderate absorption band around 3300-3500 cm⁻¹ will confirm the presence of the N-H group.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and can provide fragmentation data for structural confirmation.

-

Electrospray Ionization (ESI-MS): In positive ion mode, the molecule is expected to show a prominent ion corresponding to [M+H]⁺ at m/z 188.25. Adducts such as [M+Na]⁺ may also be observed.

Safety, Handling, and Storage

Based on GHS classifications for closely related morpholine carboxylates, appropriate safety precautions are mandatory.[9][10][11]

-

Hazard Classification (Anticipated):

-

Handling:

-

Use only in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly sealed to prevent moisture ingress.

-

Store away from strong oxidizing agents and strong acids.

-

References

-

Royal Society of Chemistry. (n.d.). Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. Green Chemistry. Available at: [Link]

- Google Patents. (n.d.). US4647663A - Synthesis of morpholine.

-

ResearchGate. (2012). Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. Available at: [Link]

-

Shanghai Qingan New Material Technology Co., Ltd. (n.d.). TBM, t-Butyl morpholine. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). (2R,6S)-tert-Butyl 2-(benzhydrylcarbamoyl)-6-methylmorpholine-4-carboxylate. PubMed Central. Available at: [Link]

-

National Center for Biotechnology Information. (2018). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PubMed Central. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). (2R,6S)-tert-Butyl 2,6-bis(hydroxymethyl)morpholine-4-carboxylate. PubMed Central. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). (R)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate. PubChem. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). tert-butyl (2R)-2-ethynylmorpholine-4-carboxylate. PubChem. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. PubChem. Available at: [Link]

-

Bouling Chemical Co., Limited. (n.d.). Tert-Butyl 2-(Aminomethyl)Morpholine-4-Carboxylate Supplier China. Available at: [Link]

-

ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 4-((Tert-butoxy)carbonyl)morpholine-2-carboxylic acid. PubChem. Available at: [Link]

-

ResearchGate. (n.d.). Infrared spectroscopy of metal carboxylates II. Analysis of Fe(III), Ni and Zn carboxylate solutions. Available at: [Link]

-

ChemRxiv. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Tert-butyl Morpholine-4-carboxylate. PubChem. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). (2R)-4-((tert-butoxy)carbonyl)morpholine-2-carboxylic acid. PubChem. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed Central. Available at: [Link]

-

Spectroscopy Online. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Available at: [Link]

- Google Patents. (n.d.). EP0902781B1 - Preparation of (s)-decahydroisoquinoline-3-carboxylic acid t-butylamide.

-

Organic Chemistry Portal. (n.d.). Morpholine synthesis. Available at: [Link]

-

Bouling Chemical Co., Limited. (n.d.). (S)-N-Boc-2-Morpholinecarboxylic Acid. Available at: [Link]

Sources

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (2R,6S)-tert-Butyl 2-(benzhydrylcarbamoyl)-6-methylmorpholine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. Tert-Butyl 2-(Aminomethyl)Morpholine-4-Carboxylate Supplier China | High Purity Chemical Manufacturer & Safety Data | Buy Online [chemheterocycles.com]

- 5. researchgate.net [researchgate.net]

- 6. Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. chemimpex.com [chemimpex.com]

- 8. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tert-butyl (2R)-2-ethynylmorpholine-4-carboxylate | C11H17NO3 | CID 90317158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate | C10H19NO4 | CID 5201202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-((Tert-butoxy)carbonyl)morpholine-2-carboxylic acid | C10H17NO5 | CID 2755965 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tert-butyl morpholine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of tert-butyl morpholine-2-carboxylate, a versatile heterocyclic building block crucial in medicinal chemistry and organic synthesis. We will delve into its chemical properties, stereochemistry, synthesis, and applications, offering practical insights for its use in research and development.

Core Compound Identity and Properties

This compound is a saturated heterocyclic compound featuring a morpholine ring with a tert-butyl ester at the 2-position. The nitrogen atom of the morpholine ring is unsubstituted. Its structure presents a chiral center at the C2 position, leading to the existence of two enantiomers, (R) and (S), as well as the racemic mixture.

Key Physicochemical Data

| Property | Value | Source |

| CAS Number (Racemic) | 1248936-60-8 | |

| Molecular Formula | C₉H₁₇NO₃ | |

| Molecular Weight | 187.24 g/mol | |

| Appearance | Likely a solid or oil | Inferred from related compounds |

| Solubility | Expected to be soluble in various organic solvents | |

| Storage | Sealed in a dry environment at 2-8°C is recommended for stability. |

Chirality and Stereoisomers

The stereochemistry of the 2-position is a critical aspect of this compound, as the biological activity of molecules derived from it often depends on the specific enantiomer used. While the racemic mixture is commercially available, access to the enantiomerically pure (R) and (S) forms is essential for stereoselective synthesis. The CAS numbers for the individual enantiomers are not consistently reported in major databases, highlighting the importance of chiral synthesis or resolution methods.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process, starting from more readily available precursors. A common strategy involves the synthesis of the morpholine-2-carboxylic acid core, followed by esterification. For enantiomerically pure products, an asymmetric synthesis or a chiral resolution step is required.

Workflow for the Synthesis of N-Boc Protected Morpholine-2-carboxylic Acid

A practical and operationally simple synthesis of the N-Boc protected precursor, (S)-N-Boc-morpholine-2-carboxylic acid, has been developed starting from epichlorohydrin. This method avoids chromatography, making it suitable for larger-scale production.

Caption: Synthesis of the N-Boc protected precursor.

General Protocol for Tert-butyl Esterification

The final step to obtain the title compound is the esterification of the carboxylic acid with a source of a tert-butyl group. It is important to note that direct esterification with tert-butanol is often challenging due to the alcohol's propensity for dehydration to isobutylene under acidic conditions.

Step-by-Step Methodology:

-

Starting Material: Begin with morpholine-2-carboxylic acid (either racemic or an enantiomerically pure form). If the nitrogen is protected (e.g., with a Boc group), it may need to be deprotected first, depending on the subsequent reaction conditions.

-

Esterification: A common method for the formation of tert-butyl esters is the reaction of the carboxylic acid with a tert-butylating agent. Several methods can be employed:

-

Reaction with Isobutene: Bubbling isobutene gas through a solution of the carboxylic acid in the presence of a strong acid catalyst like sulfuric acid.

-

Use of Tert-butylating Agents: Reagents such as di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, or tert-butyl trichloroacetimidate under acidic conditions, can be effective.

-

-

Work-up and Purification: After the reaction is complete, the mixture is typically neutralized and extracted with an organic solvent. The crude product is then purified, usually by column chromatography, to yield the pure this compound.

Applications in Medicinal Chemistry and Drug Development

The morpholine scaffold is a privileged structure in medicinal chemistry due to its favorable properties, including good water solubility, metabolic stability, and the ability to form hydrogen bonds.[1] Substituted morpholines are key components in a variety of approved drugs and clinical candidates.

This compound, particularly in its enantiomerically pure forms, serves as a valuable chiral building block for the synthesis of complex molecules. The tert-butyl ester group acts as a protecting group for the carboxylic acid, which can be selectively removed under acidic conditions to allow for further chemical modifications.

Role as a Chiral Intermediate

The morpholine ring is a key structural feature in several pharmaceuticals. For instance, derivatives of morpholine are found in drugs targeting the central nervous system.[2] The ability to introduce substituents at various positions on the morpholine ring allows for the fine-tuning of a compound's pharmacological properties.

While direct synthesis of major drugs from this compound is not extensively documented in publicly available literature, its structural motif is highly relevant. For example, the synthesis of analogs of the antidepressant Reboxetine involves the use of enantiomerically pure morpholine-2-carboxylic acid derivatives.

Safety and Handling

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, such as a fume hood, to avoid inhalation of any potential vapors or dust.

-

Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Based on data for similar compounds, this compound may cause skin and eye irritation and may be harmful if swallowed or inhaled.[3][4][5]

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, based on the structure, the following characteristic signals would be expected:

¹H NMR:

-

A singlet around 1.4-1.5 ppm corresponding to the nine protons of the tert-butyl group.

-

A series of multiplets in the range of 2.5-4.0 ppm corresponding to the protons on the morpholine ring. The exact chemical shifts and coupling patterns will depend on the chair conformation of the ring and the stereochemistry at the C2 position.

-

A broad singlet for the N-H proton.

¹³C NMR:

-

A signal around 80-82 ppm for the quaternary carbon of the tert-butyl group.

-

A signal around 28 ppm for the methyl carbons of the tert-butyl group.

-

Signals in the range of 45-75 ppm for the carbons of the morpholine ring.

-

A signal for the carbonyl carbon of the ester group, typically in the range of 170-175 ppm.

IR Spectroscopy:

-

A strong absorption band around 1730-1740 cm⁻¹ corresponding to the C=O stretching of the ester group.

-

N-H stretching vibration in the range of 3300-3500 cm⁻¹.

-

C-O-C stretching vibrations of the morpholine ether linkage.

Conclusion

This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its chiral nature and the presence of a protected carboxylic acid function make it an ideal starting material for the synthesis of complex, biologically active molecules. While detailed information on its synthesis and properties can be somewhat fragmented, this guide provides a solid foundation for researchers and drug development professionals looking to utilize this important compound in their work. Further investigation into enantioselective synthetic routes and the exploration of its use in the synthesis of novel therapeutic agents are promising areas for future research.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (R)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate | C10H18BrNO3 | CID 69389434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. monumentchemical.com [monumentchemical.com]

A Comprehensive Technical Guide to Tert-butyl morpholine-2-carboxylate: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl morpholine-2-carboxylate is a heterocyclic organic compound that has garnered significant attention in the field of medicinal chemistry. As a bifunctional molecule, it incorporates a morpholine scaffold, a common motif in numerous biologically active compounds, and a tert-butyl ester protecting group. This unique combination makes it a valuable building block for the synthesis of complex molecules with potential therapeutic applications. The morpholine ring, a saturated heterocycle containing both an ether and a secondary amine functional group, often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability, to drug candidates.[1][2][3] The tert-butoxycarbonyl (Boc) protecting group on the carboxylic acid allows for selective chemical transformations at other positions of the molecule. This guide provides an in-depth overview of the key physicochemical properties, a detailed synthetic protocol, and the diverse applications of this compound in modern drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in chemical synthesis and drug design. The molecular characteristics of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 187.24 g/mol | [4] |

| Molecular Formula | C₉H₁₇NO₃ | [4] |

| CAS Number | 1248936-60-8 | [4] |

| Topological Polar Surface Area (TPSA) | 47.56 Ų | [4] |

| LogP | 0.3165 | [4] |

| Hydrogen Bond Acceptors | 4 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Rotatable Bonds | 1 | [4] |

The moderate molecular weight and LogP value suggest a favorable profile for oral bioavailability, aligning with its use in the development of small molecule therapeutics.

Synthesis of Morpholine Derivatives: A General Overview

The synthesis of morpholine and its derivatives can be achieved through various chemical strategies. Common methods involve the cyclization of vicinal amino alcohols or their derivatives, as well as reactions starting from oxiranes and aziridines.[1] The choice of synthetic route often depends on the desired substitution pattern on the morpholine ring and the stereochemical outcome. For N-protected morpholine-2-carboxylates, the synthesis often starts from readily available amino acids, which allows for the introduction of chirality.

The following diagram illustrates a generalized workflow for the synthesis of a substituted morpholine derivative, highlighting the key stages from starting materials to the final product.

Experimental Protocol: Synthesis of a Morpholine Derivative

The following is a representative, step-by-step methodology for the synthesis of a morpholine derivative. This protocol is based on established synthetic transformations and is designed to be a self-validating system with clear checkpoints.

Objective: To synthesize a protected morpholine derivative from a commercially available starting material.

Materials:

-

Starting material (e.g., a suitable N-protected amino alcohol)

-

Reagents for cyclization (e.g., a dielectrophile)

-

Anhydrous solvents (e.g., Dichloromethane, Tetrahydrofuran)

-

Bases (e.g., Triethylamine, Diisopropylethylamine)

-

Reagents for workup and purification (e.g., Saturated aqueous sodium bicarbonate, Brine, Magnesium sulfate, Silica gel)

-

Standard laboratory glassware and equipment (Round-bottom flasks, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator, column chromatography setup)

Procedure:

-

Preparation of the Reaction Mixture:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino alcohol in an appropriate anhydrous solvent.

-

Add a suitable base to the solution to act as a proton scavenger. The choice of base is critical to prevent side reactions and ensure efficient cyclization.

-

-

Addition of the Cyclizing Agent:

-

Slowly add the cyclizing agent to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature) to manage the exothermicity of the reaction.

-

The stoichiometry of the reactants should be carefully controlled to maximize the yield of the desired product.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows for the determination of the reaction endpoint and minimizes the formation of byproducts.

-

-

Workup:

-

Once the reaction is complete, quench the reaction mixture with an appropriate aqueous solution (e.g., water or saturated ammonium chloride).

-

Extract the aqueous layer with a suitable organic solvent.

-

Wash the combined organic layers with brine to remove any remaining water-soluble impurities.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system. The choice of eluent is determined by the polarity of the product and impurities.

-

Collect the fractions containing the pure product and concentrate them under reduced pressure to yield the final morpholine derivative.

-

-

Characterization:

-

Confirm the identity and purity of the synthesized compound using various spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

-

Applications in Drug Discovery and Development

The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[2][3] Its presence can positively influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a molecule. This compound serves as a versatile building block for introducing this valuable heterocycle into drug candidates.

Key Application Areas:

-

Scaffold for Bioactive Molecules: The morpholine ring can be further functionalized at the nitrogen and carbon atoms to generate libraries of compounds for screening against various biological targets.

-

Synthesis of Enzyme Inhibitors: The rigid conformation of the morpholine ring can be exploited to design potent and selective enzyme inhibitors.[5]

-

Development of CNS-active Agents: The ability of the morpholine oxygen to act as a hydrogen bond acceptor can facilitate penetration of the blood-brain barrier, making it a useful component in the design of drugs targeting the central nervous system.

-

Agrochemicals: The morpholine skeleton is also found in a number of fungicides and bactericides used in agriculture.[2]

The versatility of this compound allows for its incorporation into a diverse range of molecular architectures, making it a valuable tool for medicinal chemists in the quest for novel therapeutics.[5]

Conclusion

This compound is a key building block in modern organic synthesis and medicinal chemistry. Its well-defined physicochemical properties, coupled with the synthetic accessibility of the morpholine scaffold, make it an attractive starting material for the development of new chemical entities. This guide has provided a comprehensive overview of its molecular characteristics, a general synthetic strategy, a detailed experimental protocol, and its broad applications in drug discovery. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the importance of versatile and well-characterized building blocks like this compound will undoubtedly increase.

References

-

Chemsrc. Tert-butyl 2-(sulfanylmethyl)morpholine-4-carboxylate. [Link]

-

PubChem. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. [Link]

-

PubChem. tert-Butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate. [Link]

-

PubChem. (R)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate. [Link]

-

Cheméo. Morpholine (CAS 110-91-8) - Chemical & Physical Properties. [Link]

-

PubChem. Tert-butyl Morpholine-4-carboxylate. [Link]

-

Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. [Link]

-

Monument Chemical. t-Butyl Morpholine (TBM). [Link]

-

Wei, Y., et al. (2008). (2R,6S)-tert-Butyl 2-(benzhydrylcarbamoyl)-6-methylmorpholine-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2237. [Link]

-

Rajput, S. S., & Singh, P. P. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

-

Al-Tamiemi, E. O., & Jasim, S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s), 334-343. [Link]

Sources

The Cornerstone of Modern Drug Discovery: A Technical Guide to Tert-Butyl Morpholine-2-Carboxylate

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the morpholine moiety stands out as a "privileged scaffold" – a molecular framework that consistently appears in a multitude of approved drugs and biologically active compounds.[1][2][3] Its prevalence is not coincidental; the morpholine ring often imparts favorable physicochemical properties to a molecule, such as improved solubility, metabolic stability, and bioavailability.[4] Among the vast array of morpholine-based building blocks, tert-butyl morpholine-2-carboxylate has emerged as a particularly valuable intermediate, offering a unique combination of steric and electronic properties that make it a cornerstone in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive technical overview of this compound, from its fundamental chemical identity to its practical applications in drug development.

Molecular Identity and Physicochemical Properties

At its core, this compound is a heterocyclic compound featuring a morpholine ring substituted at the 2-position with a tert-butoxycarbonyl group. The tert-butyl group provides significant steric hindrance, which can be strategically employed to direct reaction pathways and enhance the stability of the molecule.

SMILES String: O=C(C1CNCCO1)OC(C)(C)C

This Simplified Molecular-Input Line-Entry System (SMILES) string provides a linear representation of the molecule's two-dimensional structure, which is essential for cheminformatics and computational modeling.

| Property | Value | Source |

| Molecular Formula | C9H17NO3 | ChemScene |

| Molecular Weight | 187.24 g/mol | ChemScene |

| Appearance | Colorless to pale yellow oil or solid | Inferred from related compounds |

| Solubility | Soluble in a wide range of organic solvents | [5] |

Synthesis of this compound: A Strategic Overview

The synthesis of this compound can be approached through several strategic pathways, primarily revolving around the formation of the morpholine ring and the introduction of the tert-butyl ester. While a single, universally adopted protocol does not exist, the following methodologies, adapted from the synthesis of related morpholine derivatives, represent robust and reliable approaches.[6][7]

General Synthetic Strategy

The most common strategies for constructing the morpholine ring involve the cyclization of an appropriate acyclic precursor. This is typically achieved through intramolecular reactions of bifunctional molecules, such as amino alcohols.

Caption: General synthetic workflow for this compound.

Illustrative Experimental Protocol: Esterification of N-Boc-Morpholine-2-Carboxylic Acid

A common and efficient method for the synthesis of tert-butyl esters involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate ((Boc)2O).[8] This method is often preferred due to its mild reaction conditions and high yields.

Step-by-Step Methodology:

-

Dissolution: Dissolve N-Boc-morpholine-2-carboxylic acid (1 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Reagents: To the solution, add di-tert-butyl dicarbonate ((Boc)2O, 1.1-1.5 equivalents) and a catalytic amount of a base, such as 4-(dimethylamino)pyridine (DMAP).

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a mild acid, such as a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.

Self-Validation: The purity and identity of the final product should be confirmed through spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The disappearance of the carboxylic acid proton signal and the appearance of the characteristic tert-butyl proton signal in the 1H NMR spectrum would indicate a successful reaction.

Spectroscopic Characterization: The Fingerprint of a Molecule

Expected ¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

~3.7 ppm (t, 4H): Protons on the carbons adjacent to the oxygen atom in the morpholine ring.

-

~3.4 ppm (t, 4H): Protons on the carbons adjacent to the nitrogen atom in the morpholine ring.

-

~1.45 ppm (s, 9H): Protons of the tert-butyl group.

-

A multiplet in the range of 4.0-4.5 ppm would be expected for the proton at the 2-position of the morpholine ring in the target molecule.

Expected ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

-

~154 ppm: Carbonyl carbon of the ester.

-

~80 ppm: Quaternary carbon of the tert-butyl group.

-

~67 ppm: Carbons adjacent to the oxygen atom in the morpholine ring.

-

~44 ppm: Carbons adjacent to the nitrogen atom in the morpholine ring.

-

~28 ppm: Methyl carbons of the tert-butyl group.

-

A signal for the carbon at the 2-position of the morpholine ring would also be present.

The Role of this compound in Drug Discovery and Development

The true value of this compound lies in its application as a versatile building block for the synthesis of complex, biologically active molecules. The morpholine scaffold is a key component in a wide range of pharmaceuticals, including antidepressants, anti-cancer agents, and anti-infectives.[10]

Key Applications as a Synthetic Intermediate

-

Introduction of a Constrained Pharmacophore: The rigid, chair-like conformation of the morpholine ring can be used to control the spatial orientation of substituents, which is critical for optimizing drug-receptor interactions.

-

Modification of Physicochemical Properties: The incorporation of the morpholine moiety can enhance the aqueous solubility and metabolic stability of a drug candidate, improving its overall pharmacokinetic profile.[4]

-

Chiral Synthesis: Enantiomerically pure forms of this compound serve as valuable chiral building blocks for the asymmetric synthesis of complex drug targets.[11]

Caption: Reaction pathways illustrating the utility of this compound.

Case Study: A Building Block for Novel Therapeutics

While specific, publicly disclosed examples of the direct use of this compound in the synthesis of marketed drugs are limited, its structural motifs are present in numerous compounds in various stages of development. Its utility as an intermediate in the synthesis of enzyme inhibitors and compounds targeting neurological disorders is an active area of research.[5] The ability to readily modify the molecule at both the nitrogen and the carboxylate positions makes it an invaluable tool for generating libraries of diverse compounds for high-throughput screening.

Conclusion

This compound is more than just a chemical compound; it is a testament to the power of strategic molecular design in modern drug discovery. Its unique structural features and versatile reactivity make it an indispensable tool for medicinal chemists striving to create the next generation of life-saving therapeutics. As our understanding of disease pathways continues to evolve, the demand for sophisticated and efficient synthetic building blocks like this compound will undoubtedly continue to grow, solidifying its place as a cornerstone of pharmaceutical innovation.

References

-

Chem-Impex. 2-Carboxymethyl-morpholine-4-carboxylic acid tert-butyl ester. [Link]

-

Royal Society of Chemistry. Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. Green Chemistry. [Link]

-

MDPI. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. [Link]

-

Wiley Online Library. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. [Link]

-

PubMed. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. [Link]

-

PubMed Central. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. [Link]

-

ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. [Link]

-

ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]

-

Royal Society of Chemistry. Supporting Information - A simple, efficient and solvent-free N-Boc protection of amines using a task specific ionic liquid. [Link]

-

PubChem. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. [Link]

-

ResearchGate. Enantioselective synthesis of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution: application to the synthesis of reboxetine analogs. [Link]

-

E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

-

Organic Syntheses. SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE: 2(S)-(β-tert-BUTOXYCARBONYL-α-(S) and α-(R)-HYDROXYETHYL)-4(R)-HYDROXYPYRROLIDINE-1-CARBOXYLIC ACID, tert-BUTYL ESTER. [Link]

-

ResearchGate. X‐ray crystal structure of tert‐butyl... [Link]

-

PubMed. A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]

-

PubChem. Tert-butyl Morpholine-4-carboxylate. [Link]

-

ResearchGate. Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. [Link]

-

ResearchGate. The crystal structure of tert-butyl (E)-3-(2- (benzylideneamino)phenyl)-1H-indole. [Link]

Sources

- 1. (R)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate | C10H18BrNO3 | CID 69389434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. rsc.org [rsc.org]

- 10. e3s-conferences.org [e3s-conferences.org]

- 11. researchgate.net [researchgate.net]

Synthesis of Tert-butyl morpholine-2-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Tert-butyl morpholine-2-carboxylate is a valuable chiral building block in medicinal chemistry, frequently incorporated into a variety of drug candidates due to the favorable physicochemical properties conferred by the morpholine scaffold. This guide provides a comprehensive overview of the primary synthetic strategies for accessing this important intermediate. We will delve into the mechanistic underpinnings of three key synthetic routes, offering field-proven insights into experimental choices and providing detailed, actionable protocols. This document is intended to serve as a practical resource for researchers in drug discovery and process development, enabling the efficient and reliable synthesis of this compound.

Introduction: The Significance of the Morpholine Moiety in Drug Discovery

The morpholine ring is a privileged scaffold in modern drug design. Its presence in a molecule can enhance aqueous solubility, improve metabolic stability, and provide a key hydrogen bond acceptor, all of which are desirable attributes for a successful therapeutic agent. Consequently, substituted morpholines are integral components of numerous marketed drugs and clinical candidates. This compound, as a chiral, protected amino acid analogue, offers a versatile entry point for the synthesis of a wide array of complex molecules with potential therapeutic applications.

This guide will explore three principal synthetic pathways to this compound, each with its own set of advantages and challenges:

-

Route 1: Chiral Pool Synthesis from (S)-Epichlorohydrin

-

Route 2: Classical Approach from Diethanolamine

-

Route 3: Modern Strategy via [2+2] Cycloaddition using 2-Tosyl-1,2-Oxazetidine

Synthetic Strategies: A Comparative Analysis

The choice of synthetic route will often depend on factors such as the desired stereochemistry, scale of the reaction, and the availability of starting materials and reagents. Below is a summary of the key features of each approach.

| Synthetic Route | Starting Material | Key Steps | Advantages | Challenges |

| 1. From (S)-Epichlorohydrin | (S)-Epichlorohydrin | Ring-opening, N-protection, Cyclization, Oxidation, Esterification | Readily available chiral starting material, High enantiopurity, Well-documented procedures. | Multi-step synthesis. |

| 2. From Diethanolamine | Diethanolamine | N-protection, Cyclization, Carboxylation, Esterification | Inexpensive starting material, Potentially scalable. | Control of regioselectivity during carboxylation can be difficult, Racemic product unless a chiral resolution step is introduced. |

| 3. From 2-Tosyl-1,2-Oxazetidine | 2-Tosyl-1,2-oxazetidine | [2+2] Cycloaddition with a suitable enolate | Potentially highly stereoselective, Convergent synthesis. | Preparation of the starting oxazetidine can be complex, Fewer literature examples for this specific target.[1] |

Detailed Synthetic Protocols and Mechanistic Insights

Route 1: Chiral Pool Synthesis from (S)-Epichlorohydrin

This is arguably the most reliable and well-documented method for obtaining enantiopure (S)-tert-butyl morpholine-2-carboxylate. The strategy leverages the readily available chiral building block, (S)-epichlorohydrin, to set the stereochemistry at the C2 position of the morpholine ring.

Caption: Synthetic workflow from (S)-Epichlorohydrin.

Step 1: Synthesis of (S)-N-Boc-2-hydroxymethylmorpholine

This procedure is adapted from the work of Henegar (2008).[2]

-

To a solution of 2-aminoethanol (1.0 eq.) in a suitable solvent such as methanol, add (S)-epichlorohydrin (1.05 eq.) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the crude intermediate in a mixture of dichloromethane and water.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) and a base such as sodium bicarbonate (2.0 eq.).

-

Stir vigorously for 4-6 hours at room temperature.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product is then cyclized by treatment with a base such as sodium hydride in a solvent like THF.

-

Purify the product by column chromatography on silica gel to afford (S)-N-Boc-2-hydroxymethylmorpholine.

Step 2: Oxidation to (S)-N-Boc-morpholine-2-carboxylic acid

-

Dissolve (S)-N-Boc-2-hydroxymethylmorpholine (1.0 eq.) in a suitable solvent system, such as a mixture of acetonitrile, water, and a phosphate buffer (pH ~6.7).

-

Add TEMPO (0.05 eq.) and sodium chlorite (1.5 eq.) to the solution.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with a solution of sodium thiosulfate.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid, which can often be used in the next step without further purification.

Step 3: Esterification to (S)-tert-Butyl morpholine-2-carboxylate

This protocol is a general method for the tert-butylation of N-protected amino acids.[3][4]

-

Dissolve (S)-N-Boc-morpholine-2-carboxylic acid (1.0 eq.) in a suitable solvent such as dichloromethane.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq.).

-

Stir the reaction at room temperature for 12-18 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Wash the reaction mixture with a dilute acid solution (e.g., 1 M HCl), followed by a saturated solution of sodium bicarbonate, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the final product, (S)-tert-butyl morpholine-2-carboxylate.

Route 2: Classical Approach from Diethanolamine

This route utilizes the inexpensive and readily available starting material, diethanolamine. The key challenge in this approach is the selective functionalization of the diethanolamine backbone to introduce the carboxylic acid functionality at the desired position.

Caption: Synthetic workflow from Diethanolamine.

Step 1: Synthesis of N-Boc-diethanolamine

-

Dissolve diethanolamine (1.0 eq.) in a suitable solvent, for instance, a mixture of dioxane and water.

-

Add a base such as sodium hydroxide to maintain a basic pH.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.05 eq.) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give N-Boc-diethanolamine.

Step 2: Cyclization to N-Boc-morpholine

-

Dissolve N-Boc-diethanolamine (1.0 eq.) and triphenylphosphine (1.5 eq.) in anhydrous THF.

-

Cool the solution to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.

-

Stir the reaction at room temperature for 8-12 hours.

-

Concentrate the reaction mixture and purify by column chromatography to isolate N-Boc-morpholine.

Step 3: Carboxylation and Esterification

-

Dissolve N-Boc-morpholine (1.0 eq.) in anhydrous THF and cool to -78 °C.

-

Add a strong base such as s-butyllithium (1.1 eq.) dropwise to effect deprotonation at the C2 position.

-

After stirring for 1-2 hours at -78 °C, bubble dry carbon dioxide gas through the solution.

-

Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Acidify the aqueous layer and extract the carboxylic acid with an organic solvent.

-

The crude carboxylic acid is then esterified as described in Route 1, Step 3.

Route 3: Modern Strategy via [2+2] Cycloaddition using 2-Tosyl-1,2-Oxazetidine

This more recent approach offers a potentially stereoselective route to substituted morpholines.[1] The key step is the reaction of a 2-tosyl-1,2-oxazetidine with the enolate of a tert-butyl ester derivative.

Caption: Synthetic workflow from 2-Tosyl-1,2-Oxazetidine.

-

Generate the lithium enolate of tert-butyl acetate by treating it with a strong base like lithium diisopropylamide (LDA) at low temperature (-78 °C) in an inert solvent like THF.

-

Add a solution of 2-tosyl-1,2-oxazetidine to the enolate solution.

-

The reaction is proposed to proceed through a nucleophilic attack of the enolate on the oxazetidine, followed by ring opening and subsequent intramolecular cyclization to form the morpholine ring.

-

The resulting N-tosyl protected morpholine ester can then be deprotected under standard conditions (e.g., using magnesium in methanol or other reducing agents) to yield the final product.

Purification and Characterization

The final product, this compound, is typically purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Expected Characterization Data:

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the tert-butyl group at around 1.4-1.5 ppm. The morpholine ring protons will appear as a series of multiplets in the range of 2.5-4.0 ppm.

-

¹³C NMR: The carbon NMR will show a peak for the carbonyl carbon of the ester at around 170-175 ppm, and the quaternary and methyl carbons of the tert-butyl group at approximately 80-82 ppm and 28 ppm, respectively. The carbons of the morpholine ring will resonate in the range of 40-70 ppm.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the protonated molecular ion [M+H]⁺.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the ester carbonyl group around 1730-1750 cm⁻¹.

Conclusion

The synthesis of this compound can be achieved through several distinct synthetic strategies. The choice of the optimal route will be dictated by the specific requirements of the research program, including stereochemical control, scalability, and cost-effectiveness. The well-established route from (S)-epichlorohydrin offers a reliable method for obtaining enantiopure material. The classical approach from diethanolamine provides a cost-effective, albeit potentially less selective, alternative. Finally, modern methods utilizing cycloaddition reactions present opportunities for novel and stereocontrolled syntheses. This guide provides the necessary foundational knowledge and practical protocols to empower researchers in their efforts to access this valuable building block for drug discovery.

References

-

Green Chemistry (RSC Publishing). Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. Available at: [Link]

-

Eureka | Patsnap. Synthetic method of N-tert-butyl diethanolamine. Available at: [Link]

-

Organic Chemistry Portal. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Available at: [Link]

-

Synlett. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Available at: [Link]

-

PubMed Central. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. Available at: [Link]

-

PubChem. (R)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate. Available at: [Link]

-

ResearchGate. and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution: application to the synthesis of reboxetine analogs. Available at: [Link]

-

MDPI. Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. Available at: [Link]

-

PubChem. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. Available at: [Link]

- Google Patents. Process for preparing amino acid tert-butyl ester hydrochloric acid salts.

- Google Patents. Process of producing morpholine from diethanolamine.

- Google Patents. Method for purifying cis-2, 6-dimethyl morpholine.

-

ResearchGate. Can you help me for synthesis of morpholine usinf dehydration diethanolamine?. Available at: [Link]

-

ResearchGate. Convenient Preparation of tert-Butyl Amino Acid Esters from tert-Butanol. Available at: [Link]

-

PubMed. Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. Available at: [Link]

Sources

- 1. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

Navigating the Chemical Space of Morpholine-2-Carboxylates: A Technical Guide to Structural Analogs of Tert-butyl morpholine-2-carboxylate

Abstract

The morpholine ring is a cornerstone in modern medicinal chemistry, prized for its ability to confer favorable physicochemical and pharmacokinetic properties upon bioactive molecules.[1][2] This technical guide provides an in-depth exploration of the structural analogs of tert-butyl morpholine-2-carboxylate, a key building block in drug discovery. We will dissect the synthetic strategies for modifying the core scaffold, including substitutions on the nitrogen atom and at various carbon positions, as well as bioisosteric replacement of the tert-butyl ester. Through a detailed analysis of structure-activity relationships (SAR), this guide offers researchers, scientists, and drug development professionals a comprehensive understanding of how subtle structural changes can profoundly impact biological activity and drug-like properties. The content is grounded in established synthetic protocols and supported by mechanistic insights, providing a practical framework for the rational design of novel therapeutics.

Introduction: The Privileged Morpholine Scaffold

The morpholine heterocycle is a recurring motif in a multitude of FDA-approved drugs and clinical candidates, underscoring its status as a "privileged structure" in medicinal chemistry.[1] Its prevalence stems from a unique combination of attributes: the weak basicity of the nitrogen atom (pKa ≈ 8.7), a flexible chair-like conformation, and a balanced lipophilic-hydrophilic profile.[3][4] These features often lead to improved aqueous solubility, metabolic stability, and oral bioavailability of drug candidates.[5] this compound, in particular, serves as a versatile chiral starting material for the synthesis of more complex molecules, including potent and selective norepinephrine reuptake inhibitors like reboxetine.[6][7] Understanding the synthesis and properties of its structural analogs is therefore of paramount importance for expanding the chemical space available for drug design.

This guide will systematically explore the landscape of this compound analogs, categorized by the position of structural modification. For each class of analogs, we will delve into the synthetic methodologies, the rationale behind their design, and the resulting impact on their biological and physicochemical properties.

The Core Scaffold: Synthesis of this compound

A robust and scalable synthesis of the parent scaffold is the essential starting point for any analog program. The synthesis of N-Boc-protected morpholine-2-carboxylic acid and its esters often begins from readily available chiral precursors. One common and efficient method involves the use of an enzyme-catalyzed kinetic resolution to obtain the desired enantiomerically pure acid, which can then be esterified.[1]

Key Synthetic Strategy: Enzymatic Kinetic Resolution

The enantioselective synthesis of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids can be achieved through the highly selective kinetic resolution of a racemic ester, such as n-butyl 4-benzylmorpholine-2-carboxylate, using a lipase enzyme like Candida rugosa lipase.[1] This enzymatic hydrolysis selectively converts one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester largely unreacted. The separated acid and ester can then be further processed to yield the desired enantiopure N-Boc-morpholine-2-carboxylic acids.

Experimental Protocol: Enzymatic Resolution of Racemic n-Butyl 4-Benzylmorpholine-2-carboxylate [1]

-

Reaction Setup: To a solution of racemic n-butyl 4-benzylmorpholine-2-carboxylate (1.0 eq) in a mixture of tert-butyl methyl ether and water, add Candida rugosa lipase.

-

Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by HPLC until approximately 50% conversion is reached.

-

Workup and Separation: Upon reaching the desired conversion, filter off the enzyme. Separate the aqueous and organic layers.

-

Isolation of the Acid: Acidify the aqueous layer with HCl and extract with an organic solvent to isolate the enantiomerically enriched carboxylic acid.

-

Isolation of the Ester: Wash the organic layer with a basic solution to remove any remaining acidic product, dry over a suitable drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the enantiomerically enriched ester.

-

Further Processing: The benzyl group on the nitrogen can be removed by hydrogenolysis, and the nitrogen can then be protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O). The ester can be hydrolyzed to the corresponding carboxylic acid.

Class I Analogs: N-Substituted Derivatives

Modification of the morpholine nitrogen (N-4 position) is a common strategy to modulate the basicity, lipophilicity, and target engagement of the molecule. The Boc-protected nitrogen of the parent scaffold provides a convenient handle for deprotection and subsequent derivatization.

N-Arylation: The Buchwald-Hartwig Amination

The introduction of an aryl group at the N-4 position can be efficiently achieved via the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[8] This reaction is highly versatile, allowing for the coupling of a wide range of aryl halides or triflates with the morpholine nitrogen.

Experimental Protocol: N-Arylation of this compound via Buchwald-Hartwig Amination [8]

-

Boc Deprotection: Treat this compound with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), to remove the Boc protecting group. Neutralize the resulting salt to obtain the free secondary amine.

-

Reaction Setup: In a reaction vessel, combine the deprotected morpholine-2-carboxylate ester, the desired aryl halide (e.g., aryl bromide), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in an anhydrous solvent (e.g., toluene).

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 110 °C.

-

Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.

-

Purification: Dry the organic layer over a suitable drying agent, concentrate under reduced pressure, and purify the crude product by column chromatography to yield the N-aryl morpholine-2-carboxylate analog.

Rationale and SAR Insights for N-Substitution

N-aryl substitution can introduce key interactions with the target protein, such as pi-stacking or hydrophobic interactions. The nature and substitution pattern of the aryl ring can significantly influence the compound's potency and selectivity. For instance, in the context of norepinephrine reuptake inhibitors, specific substitutions on the N-phenyl ring have been shown to be critical for high affinity.[7]

Class II Analogs: C-3 Substituted Derivatives

Introducing substituents at the C-3 position of the morpholine ring can impose conformational constraints and provide vectors for additional interactions with the biological target. The synthesis of these analogs often requires more intricate strategies to control stereochemistry.

Synthesis of 3-Substituted Morpholines

A variety of methods exist for the synthesis of C-3 substituted morpholines. One approach involves the use of enantiomerically pure amino alcohols as starting materials, followed by a series of steps to construct the morpholine ring.[9]

Conceptual Synthetic Workflow for C-3 Substituted Analogs

Caption: General synthetic pathway to cis-3,5-disubstituted morpholines.

Rationale and SAR Insights for C-3 Substitution

Substituents at the C-3 position can influence the overall shape of the molecule, which can be critical for fitting into a specific binding pocket. For example, the introduction of a methyl group at the C-3 position of certain morpholine derivatives has been shown to enhance anticancer activity by promoting better binding affinity with the mTOR kinase.[9]

Class III Analogs: C-5 Substituted Derivatives

Substitution at the C-5 position offers another avenue for exploring the SAR of morpholine-2-carboxylate analogs. The synthesis of these derivatives often involves building the morpholine ring from appropriately substituted precursors.

Synthesis of C-5 Substituted Morpholines

The synthesis of C-5 substituted morpholines can be achieved through various routes, including intramolecular cyclization of substituted amino alcohols. The stereochemistry at the C-5 position can be controlled by using enantiomerically pure starting materials.

Conceptual Synthetic Workflow for C-5 Substituted Analogs

Caption: General synthetic approach for C-5 substituted morpholines.

Rationale and SAR Insights for C-5 Substitution

Substituents at the C-5 position can project into different regions of a binding site compared to substituents at other positions. This can be exploited to gain selectivity for a particular target or to improve physicochemical properties. For instance, in the development of reboxetine analogs, modifications at the C-5 position have been explored to optimize their norepinephrine reuptake inhibitory activity.[7]

Class IV Analogs: Bioisosteric Replacement of the Tert-butyl Ester

The tert-butyl ester group, while useful for its synthetic tractability, may not be optimal for in vivo applications due to potential hydrolysis by esterases. Replacing the ester with a bioisostere—a functional group with similar steric and electronic properties but different metabolic stability—is a key strategy in drug optimization.

Common Bioisosteres for Carboxylic Esters

Several functional groups can serve as bioisosteres for carboxylic esters. One of the most common is the tetrazole ring. Tetrazoles are acidic (pKa ≈ 4.5-4.9), similar to carboxylic acids, but are generally more metabolically stable.[10]

Synthesis of Tetrazole Analogs

The synthesis of a 5-substituted tetrazole, as a bioisostere of the carboxylic acid derived from the tert-butyl ester, typically involves the reaction of a nitrile with an azide source, such as sodium azide.

Experimental Protocol: Synthesis of a Tetrazole Bioisostere

-

Preparation of the Nitrile: Convert the carboxylic acid (obtained from the hydrolysis of the tert-butyl ester) to the corresponding nitrile. This can be achieved through a variety of methods, such as conversion to the primary amide followed by dehydration.

-

Cycloaddition Reaction: In a suitable solvent like DMF, react the nitrile with sodium azide and an ammonium salt (e.g., ammonium chloride) at an elevated temperature.

-

Workup and Purification: After the reaction is complete, carefully acidify the reaction mixture to protonate the tetrazole ring. Extract the product with an organic solvent, wash, dry, and purify by recrystallization or column chromatography.

Rationale and SAR Insights for Ester Bioisosteres

Replacing the ester with a more stable bioisostere like a tetrazole can significantly improve the pharmacokinetic profile of a compound by increasing its half-life.[10] The tetrazole ring can also participate in different hydrogen bonding interactions compared to the ester, which can lead to altered potency and selectivity.

Structure-Activity Relationship (SAR) Summary

The exploration of structural analogs of this compound has yielded valuable insights into the SAR of this scaffold. The following table summarizes the general impact of various substitutions on biological activity.

| Modification | Position | Common Substituents | General Impact on Biological Activity | Key Physicochemical Effects |

| N-Substitution | N-4 | Aryl, Heteroaryl, Alkyl | Can significantly modulate potency and selectivity through direct interaction with the target. | Alters basicity, lipophilicity, and metabolic stability. |

| C-3 Substitution | C-3 | Alkyl, Aryl | Can introduce conformational constraints and provide new interaction points. | Can affect the overall shape and polarity of the molecule. |

| C-5 Substitution | C-5 | Alkyl, Aryl, Hydroxymethyl | Can influence binding affinity and selectivity. | Can impact solubility and hydrogen bonding capacity. |

| Ester Bioisostere | C-2 | Tetrazole, Oxadiazole | Can improve metabolic stability and alter binding interactions. | Increases metabolic stability and can modify acidity and polarity. |

Conclusion

This compound is a highly valuable and versatile scaffold in drug discovery. A systematic exploration of its structural analogs through substitutions at the nitrogen and various carbon positions, as well as bioisosteric replacement of the ester functionality, provides a powerful strategy for optimizing the pharmacological and pharmacokinetic properties of lead compounds. The synthetic methodologies and SAR insights presented in this guide offer a robust framework for medicinal chemists to rationally design and synthesize novel morpholine-based therapeutics with improved efficacy and drug-like properties. The continued investigation of this privileged scaffold is certain to yield new and important medicines for a wide range of diseases.

References

- AlTamiemi, E. O., & Sameaa, J. (2015). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 12(3), 525-534.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Morpholine-2,5-diones.

- BenchChem. (2025). Application Notes and Protocols: Synthesis of N-Aryl Morpholines.

- E3S Web of Conferences. (2024).

- Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.

-

Organic Chemistry Portal. (2024). Morpholine synthesis. Retrieved from [Link]

- Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2024). Journal of Biomolecular Structure and Dynamics, 1-22.

- Kikelj, D. (2009).

- Breuning, M., & Hein, M. (2007). Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. Synthesis, 2007(23), 3659-3662.

- Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(5), 799-817.

- Côté, A. S., et al. (2007). Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)

- Liu, Z., et al. (2016). Synthesis and biological evaluation of 2-arylimino-3-pyridin-thiazolineone derivatives as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 26(10), 2458-2462.

- Al-Tamiemi, E. O. (2016).

- Wuitschik, G., et al. (2010). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. Journal of Medicinal Chemistry, 53(8), 3227-3246.

- Fish, P. V., et al. (2005). Enantioselective synthesis of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution: application to the synthesis of reboxetine analogs. Tetrahedron: Asymmetry, 16(22), 3647-3655.

- Lazzari, P., et al. (2024). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).

- Chemler, S. R., & Fuller, P. H. (2007). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. Organic Letters, 9(21), 4155–4157.

- Kumar, A., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Medicinal Chemistry, 14(7), 1335-1346.

- Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 56(6), 2195–2219.

- Gotor, V., et al. (2001). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. Biotechnology and Bioengineering, 76(2), 128-134.

- Lenci, E., & Trabocchi, A. (2020). Chemical structures of various morpholine containing natural and synthetic compounds. Molecules, 25(21), 5006.

- Xu, W., et al. (2008). Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(20), 5550-5553.

- Al-Tamiemi, E. O., & Jaber, S. K. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research, 8(4), 856-863.

- Ashenhurst, J. (2015). Intramolecular Williamson Ether Synthesis. Master Organic Chemistry.

- Orosz, T., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6535–6546.

- Pellis, A., et al. (2021).

- Naim, M. J., et al. (2017). A review on pharmacological profile of Morpholine derivatives. Journal of Pharmaceutical Sciences and Research, 9(8), 1279-1287.

- Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.

- Al-Tamiemi, E. O. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. International Journal of ChemTech Research, 9(5), 336-345.